molecular formula C10H7N3 B1336758 3-(1H-pyrazol-1-yl)benzonitrile CAS No. 25699-82-5

3-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1336758
CAS No.: 25699-82-5
M. Wt: 169.18 g/mol
InChI Key: KLZKYUMVLIQOFX-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand Synthesis and Complexation

3-(1H-pyrazol-1-yl)benzonitrile and its derivatives have been utilized extensively in the synthesis of ligands for metal complexes. For instance, they are used in creating platinum group metal complexes with cyclic π-perimeter hydrocarbon ligands. These complexes exhibit unique spectral and structural properties, as observed in the synthesis of various mononuclear complexes [(η6-arene)Ru(L1/L2)Cl]BF4 and [Cp*M(L1/L2)Cl]PF6/BF4. The nitrile group in these complexes notably remains as a free pendant group, not participating in complexation (Sairem et al., 2012).

Molecular Architecture and Optoelectronic Properties

The synthesis and characterization of pyrazole derivatives have revealed insights into molecular architecture and optoelectronic properties. For instance, compounds with pyrazole cores have been synthesized and characterized, leading to insights into their structural robustness and the impact of substituents on the conjugated structure formed by the pyrazole benzonitrile rings (Faundez-Gutierrez et al., 2014). Furthermore, the compounds have been analyzed using density functional theory, revealing their geometric parameters, molecular electrostatic potential, and intramolecular interactions, which are crucial in understanding their optoelectronic properties (Bharathi & Santhi, 2017).

Structural Analysis and Characterization

The structural analysis and characterization of this compound derivatives have been a focal point of research, leading to the discovery of various molecular interactions and crystalline properties. Techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy have been pivotal in elucidating the crystal and molecular structure of these compounds. These studies have shed light on the conformation, intermolecular hydrogen bonds, and supramolecular self-assembly of these molecules, contributing significantly to the field of crystallography and molecular structure analysis (Kumara et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZKYUMVLIQOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428179
Record name 3-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-82-5
Record name 3-(1H-Pyrazol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25699-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(1H-pyrazol-1-yl)benzonitrile interact with silver(I) ions?

A1: The research paper describes the crystal structure of a silver(I) complex incorporating this compound as a bridging ligand []. The study reveals that the compound coordinates to silver(I) ions through two nitrogen atoms: one from the nitrile group (-CN) and another from the pyrazole ring. This bidentate coordination mode, along with the perchlorate ligand, creates a distorted T-shaped coordination geometry around the silver(I) ion. Furthermore, weak interactions between silver and oxygen atoms contribute to the formation of layers within the crystal lattice.

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